6-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-9H-purine
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Overview
Description
6-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-9H-purine is a complex organic compound that features a purine core substituted with a piperazine ring and a trifluoromethyl group on the pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-9H-purine typically involves multiple steps, starting from readily available precursors. The reaction conditions often involve the use of strong bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents such as dimethylformamide (DMF) to facilitate the cyclization and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would typically be optimized for cost-effectiveness and scalability, involving steps like solvent recovery and recycling, as well as stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
6-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-9H-purine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to remove specific functional groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-9H-purine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Mechanism of Action
The mechanism of action of 6-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects. The exact pathways involved depend on the specific application and target protein.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-(pyrazine-2-carbonyl)piperazine-1-yl)-9H-purine
- 6-(4-(pyridin-3-yl)piperazine-1-yl)-9H-purine
- 6-(4-(pyrimidin-2-yl)piperazine-1-yl)-9H-purine
Uniqueness
6-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-9H-purine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design. Compared to similar compounds, it may exhibit different binding affinities and selectivities, leading to unique biological activities and therapeutic potential.
Properties
IUPAC Name |
6-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-7H-purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N7/c16-15(17,18)10-2-1-3-19-13(10)24-4-6-25(7-5-24)14-11-12(21-8-20-11)22-9-23-14/h1-3,8-9H,4-7H2,(H,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKVADSFDKAFCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=N2)C(F)(F)F)C3=NC=NC4=C3NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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